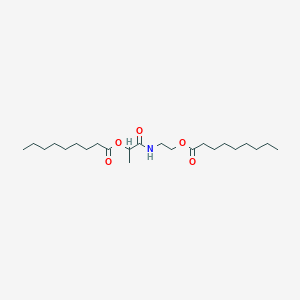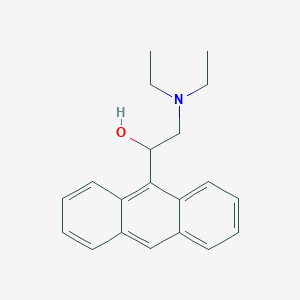
1-Anthracen-9-yl-2-(diethylamino)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Anthracen-9-yl-2-(diethylamino)ethanol is an organic compound that belongs to the class of anthracene derivatives It is characterized by the presence of an anthracene moiety attached to a diethylaminoethanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Anthracen-9-yl-2-(diethylamino)ethanol typically involves the reaction of anthracene-9-carbaldehyde with diethylaminoethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as condensation, reduction, and purification to obtain the final compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts. The process is designed to maximize yield and purity while minimizing production costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
1-Anthracen-9-yl-2-(diethylamino)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding anthracene derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the anthracene moiety.
Substitution: Substitution reactions can introduce different substituents onto the anthracene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while substitution reactions can produce a variety of functionalized anthracene compounds .
Aplicaciones Científicas De Investigación
1-Anthracen-9-yl-2-(diethylamino)ethanol has several scientific research applications:
Organic Electronics: It is used as a building block for the synthesis of organic light-emitting diodes (OLEDs) and other electronic devices.
Photochemistry: The compound’s photophysical properties make it suitable for use in photochemical studies and applications.
Medicinal Chemistry: It is investigated for its potential therapeutic properties and as a precursor for the synthesis of bioactive molecules.
Material Science: The compound is used in the development of new materials with unique optical and electronic properties.
Mecanismo De Acción
The mechanism of action of 1-Anthracen-9-yl-2-(diethylamino)ethanol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to absorb and emit light, making it useful in photophysical and photochemical applications. Additionally, its structural features allow it to interact with biological molecules, potentially leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Anthracene-9-carbaldehyde: A precursor used in the synthesis of 1-Anthracen-9-yl-2-(diethylamino)ethanol.
Anthracene-9-ylmethylene-3,4-dimethylisoxazol-5-ylamine: Another anthracene derivative with applications in photochemistry and material science.
1-Anthracen-2-yl-ethanol: A similar compound with different functional groups and properties.
Uniqueness
This compound is unique due to its combination of an anthracene moiety with a diethylaminoethanol group. This structural feature imparts distinct photophysical and electronic properties, making it valuable for various scientific and industrial applications .
Propiedades
Número CAS |
6297-86-5 |
|---|---|
Fórmula molecular |
C20H23NO |
Peso molecular |
293.4 g/mol |
Nombre IUPAC |
1-anthracen-9-yl-2-(diethylamino)ethanol |
InChI |
InChI=1S/C20H23NO/c1-3-21(4-2)14-19(22)20-17-11-7-5-9-15(17)13-16-10-6-8-12-18(16)20/h5-13,19,22H,3-4,14H2,1-2H3 |
Clave InChI |
DIAUQQRVHZSKGU-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CC(C1=C2C=CC=CC2=CC3=CC=CC=C31)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


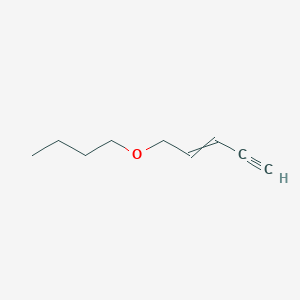
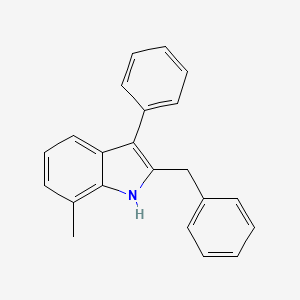
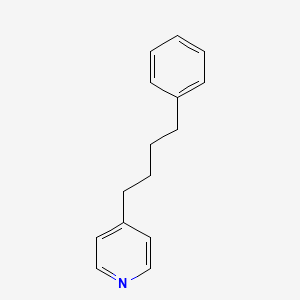
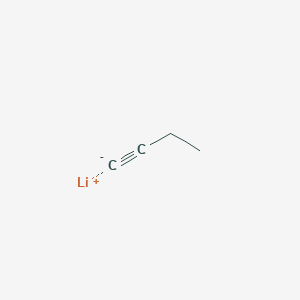
![Spiro[5.5]undec-1-ene](/img/structure/B14744998.png)
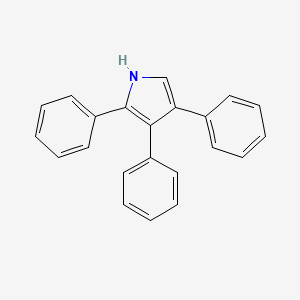
![5H-thieno[2,3-c]pyrrole](/img/structure/B14745010.png)
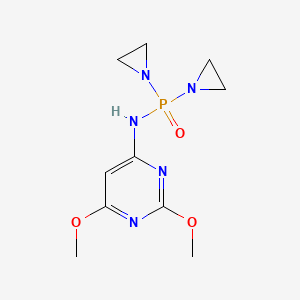

![1-(Benzo[d]thiazol-2-yl)-1-phenylhex-5-en-1-ol](/img/structure/B14745036.png)


